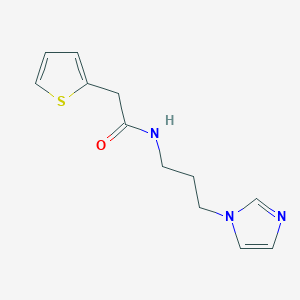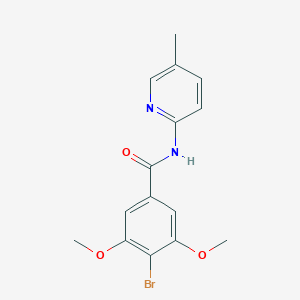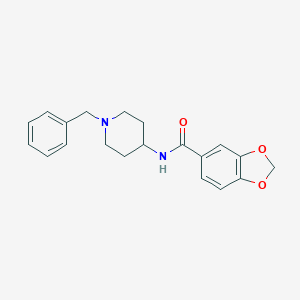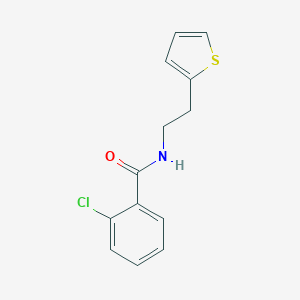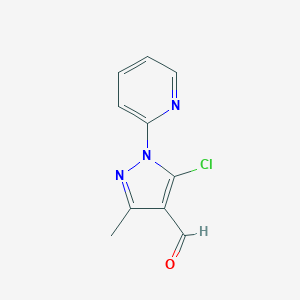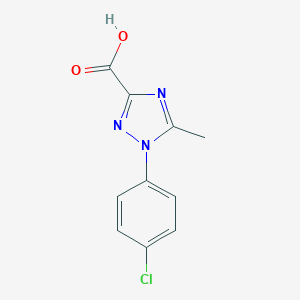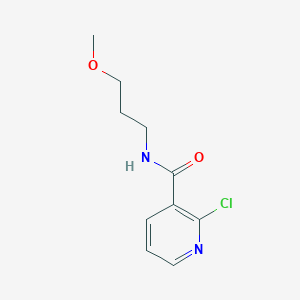
2-chloro-N-(3-methoxypropyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methoxypropyl)nicotinamide is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Chloro-N-(3-methoxypropyl)nicotinamide is a derivative of nicotinamide, which is known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD) . Nicotinamide and its derivatives have been investigated for a variety of biological applications
Mode of Action
Nicotinamide and its derivatives are known to have antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Biochemical Pathways
As a derivative of nicotinamide, it may be involved in the same biochemical pathways as nicotinamide, which plays a crucial role in the nad/nadh and nadp/nadph systems, fundamental for numerous metabolic reactions .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3912±370 °C and a density of 1198±006 g/cm3 .
Result of Action
As a derivative of nicotinamide, it may share some of the effects of nicotinamide, which include antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-methoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxypropyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides or other oxidized derivatives .
Scientific Research Applications
2-chloro-N-(3-methoxypropyl)nicotinamide has been investigated for various scientific research applications, including:
Antibacterial and Antifungal Properties: The compound has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Effects: Nicotinamide derivatives, including this compound, have been studied for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Biological Studies: The compound has been used in various biological studies to understand its effects on cellular processes and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-chloro-N-(3-methoxypropyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxypropyl group may enhance its solubility and bioavailability compared to other nicotinamide derivatives . Additionally, its specific interactions with molecular targets may result in unique biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-N-(3-methoxypropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-7-3-6-13-10(14)8-4-2-5-12-9(8)11/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDVJNSURSEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218534 |
Source


|
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(3-methoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547706-96-7 |
Source


|
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547706-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(3-methoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phthalazin-1(2H)-one](/img/structure/B358535.png)
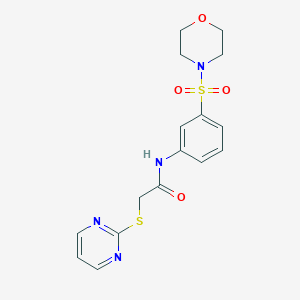
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)
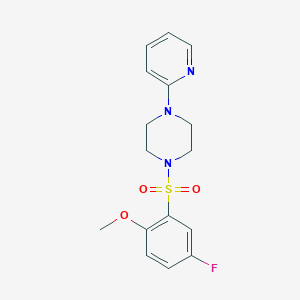
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide](/img/structure/B358571.png)
![2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid](/img/structure/B358579.png)
